molecular formula C17H16FNO B3932708 4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3932708
M. Wt: 269.31 g/mol
InChI Key: LWTFGPHQTOCTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a fluorophenyl group attached to a quinolinone core, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenylhydrazine hydrochloride and 2,3-dimethylquinoline.

    Condensation Reaction: The 4-fluorophenylhydrazine hydrochloride is reacted with 2,3-dimethylquinoline under acidic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the desired quinolinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and DNA.

    Industrial Applications: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole: This compound shares the fluorophenyl group but has a pyrazole core instead of a quinolinone core.

    4-(4-bromophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one: This compound is similar but has a bromophenyl group instead of a fluorophenyl group.

    6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one: This compound lacks the fluorophenyl group but shares the quinolinone core.

Uniqueness

The presence of the fluorophenyl group in 4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c1-10-7-15-14(12-3-5-13(18)6-4-12)9-17(20)19-16(15)8-11(10)2/h3-8,14H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTFGPHQTOCTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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